(DHQ)2AQN

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

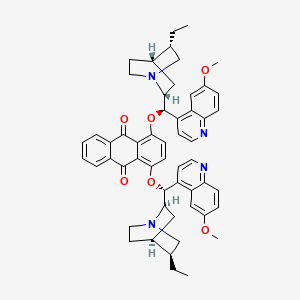

(DHQ)₂AQN, or 1,4-bis(9-O-dihydroquininyl)anthraquinone, is a chiral bis-cinchona alkaloid derivative widely used in asymmetric catalysis. Its structure comprises two dihydroquinine (DHQ) units linked via an anthraquinone backbone, providing a rigid, sterically bulky framework that enhances enantioselectivity in stereochemical reactions . Key applications include:

- Asymmetric Dihydroxylation: Catalyzes the Sharpless dihydroxylation of olefins to generate vicinal diols with high enantiomeric excess (ee) .

- Domino Reactions: Promotes [3+2] cycloadditions of allenoates with oxindoles, achieving superior diastereomeric ratios (dr) and ee compared to non-bulky catalysts like DABCO .

- Nanomaterial Synthesis: Acts as a bidentate ligand in Ag(I)-directed growth of metal-organic nanocrystals, influencing morphology and redox properties .

- Organocatalysis: Facilitates protonation of silyl enolates with up to 92% ee .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of (DHQ)2AQN involves the reaction of hydroquinine with anthraquinone-1,4-diyl diether. The process typically requires the use of osmium tetroxide as a catalyst, along with other reagents such as potassium ferricyanide or N-methylmorpholine N-oxide to regenerate the osmium tetroxide. The reaction is carried out under controlled conditions to ensure high enantioselectivity and yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maintain the quality and consistency of the product. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required purity standards .

化学反応の分析

Types of Reactions: (DHQ)2AQN primarily undergoes asymmetric dihydroxylation reactions. This involves the addition of two hydroxyl groups to an olefin, resulting in the formation of a vicinal diol. The reaction is highly enantioselective, meaning it produces a specific enantiomer of the diol .

Common Reagents and Conditions: The common reagents used in these reactions include osmium tetroxide, potassium ferricyanide, and N-methylmorpholine N-oxide. The reactions are typically carried out in an organic solvent such as chloroform or dichloromethane, under mild conditions to prevent the degradation of the reactants and products .

Major Products: The major products of these reactions are vicinal diols, which are important intermediates in the synthesis of various pharmaceuticals and fine chemicals. The high enantioselectivity of the reaction ensures that the diols are produced in a specific chiral form, which is crucial for their biological activity .

科学的研究の応用

Asymmetric Sharpless Aminohydroxylation

Overview : The application of (DHQ)2AQN as a ligand in Asymmetric Sharpless Aminohydroxylation (ASAH) allows for the regio- and stereoselective synthesis of vicinal amino alcohols, which are crucial intermediates in the total synthesis of complex molecules and natural products with notable biological activities.

Key Findings :

- The ASAH reaction employs osmium tetroxide as a catalyst and utilizes alkenes with N-halosulfonamides, -amides, or -carbamates.

- Dihydroquinine and dihydroquinidine are used as chiral ligands to induce chirality.

- The reaction has been highlighted for its efficiency in producing amino alcohols that serve as building blocks for biologically active compounds .

Enantioselective Dichlorination of Allylic Alcohols

Overview : this compound has been utilized in the enantioselective dichlorination of allylic alcohols, demonstrating its effectiveness in controlling stereochemistry during halogenation reactions.

Case Study :

- The use of this compound in conjunction with aryl iododichlorides resulted in improved enantioselectivity, achieving up to 85% enantiomeric excess (ee) for certain substrates.

- The reaction mechanism involves the formation of a chlorenium ion, facilitating regioselective chloride attack on the olefin .

Asymmetric Substitution Reactions

Overview : The compound has shown remarkable utility in asymmetric substitution reactions, particularly involving isatin-derived substrates.

Key Findings :

- A study demonstrated that this compound catalyzed the preparation of enantioenriched azo compounds from hydrazones and Morita-Baylis-Hillman adducts, achieving yields up to 91% with a 93% ee value.

- This highlights its capability to facilitate complex transformations while maintaining high stereoselectivity .

Dihydroxylation Reactions

Overview : In the context of dihydroxylation, this compound has been employed as a ligand to enhance the enantioselectivity of reactions involving various substrates.

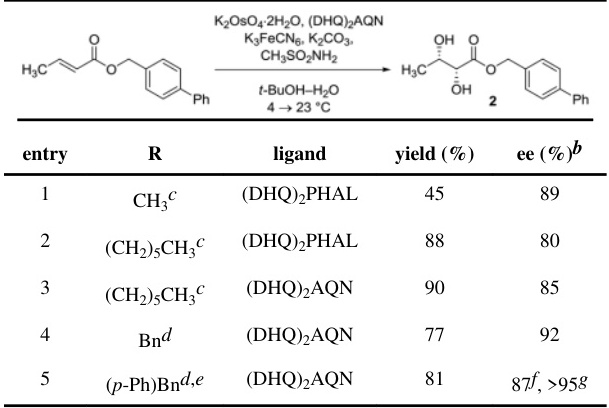

Data Table: Dihydroxylation Results with this compound

| Substrate | Enantiomeric Excess (%) | Reaction Conditions |

|---|---|---|

| Benzyl crotonate | 92 | Osmium tetroxide, CH2Cl2 solvent |

| p-Methoxybenzyl crotonate | 87 | Osmium tetroxide, CH2Cl2 solvent |

| p-Nitrobenzyl crotonate | 90 | Osmium tetroxide, CH2Cl2 solvent |

This data illustrates the effectiveness of this compound in achieving high levels of enantiomeric purity across different substrates .

作用機序

The mechanism of action of (DHQ)2AQN involves its role as a chiral ligand in asymmetric dihydroxylation reactions. The compound forms a complex with osmium tetroxide, which then reacts with the olefin to form a cyclic intermediate. This intermediate is hydrolyzed to produce the vicinal diol and regenerate the osmium tetroxide. The chiral environment created by this compound ensures that the reaction proceeds with high enantioselectivity, producing a specific enantiomer of the diol .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Differences

(DHQ)₂AQN is part of a family of bis-cinchona alkaloid ligands. Structural variations in the linker backbone (e.g., anthraquinone vs. phthalazine) critically influence catalytic performance:

Performance in Key Reactions

Asymmetric Dihydroxylation

- Substrate : Crotonate derivatives.

Results :

Ligand Yield (%) ee (%) (DHQ)₂AQN 90 85 (DHQ)₂PHAL 88 80 (DHQD)₂AQN 96 66 (DHQ)₂AQN outperforms (DHQ)₂PHAL in both yield and ee for linear aliphatic substrates, likely due to superior steric guidance .

Amino Hydroxylation

- Selectivity Reversal: (DHQ)₂PHAL favors α-hydroxy-β-amino esters, while (DHQ)₂AQN reverses regioselectivity, enabling access to β-hydroxy-α-amino derivatives .

Allylic Hydroxylation

- Catalyst Screening : (DHQD)₂AQN achieves 85–91% ee in Morita-Baylis-Hillman carbonate hydroxylation, outperforming (DHQ)₂PYR (44% ee) and (DHQD)₂PHAL (81% ee) .

Organocatalytic Protonation

- (DHQ)₂AQN enables protonation of silyl enolates with 92% ee, surpassing simpler Cinchona alkaloids (e.g., DHQ-4Cl-Bz, 14% ee) .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing (DHQ)2AQN, and how can purity be validated?

- Methodological Answer : Synthesis typically involves [describe general steps, e.g., condensation reactions under inert conditions]. Purity validation requires a combination of HPLC (≥95% purity threshold) and mass spectrometry for molecular confirmation. Cross-validate with nuclear magnetic resonance (NMR) to detect structural anomalies, particularly in quinone and aromatic regions .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s electronic properties?

- Methodological Answer : UV-Vis spectroscopy (200–800 nm range) identifies π→π* and charge-transfer transitions. Electrochemical methods like cyclic voltammetry quantify redox potentials, while electron paramagnetic resonance (EPR) detects radical intermediates. Pair these with DFT calculations to correlate experimental and theoretical band gaps .

Q. How should researchers design initial stability studies for this compound under varying environmental conditions?

- Methodological Answer : Use accelerated stability testing: expose samples to controlled humidity (40–80% RH), temperature (25–60°C), and light (UV/visible). Monitor degradation via HPLC every 24–72 hours. Apply Arrhenius kinetics to predict shelf-life, but account for non-Arrhenius behavior in polar solvents .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound’s tautomeric forms be resolved?

- Methodological Answer : Contradictions arise from solvent polarity and pH effects. Use variable-temperature NMR to track tautomer equilibria. Supplement with IR spectroscopy to identify protonation-dependent carbonyl shifts. Computational modeling (e.g., MD simulations) can predict dominant tautomers under specific conditions .

Q. What strategies mitigate batch-to-batch variability in this compound’s catalytic performance?

- Methodological Answer : Implement strict reaction monitoring (e.g., in situ FTIR for intermediate tracking). Apply design of experiments (DoE) to optimize synthetic parameters (e.g., catalyst loading, solvent ratio). Use multivariate analysis (PCA or PLS) to correlate impurity profiles with activity loss .

Q. How can researchers reconcile discrepancies between theoretical models and experimental redox behavior?

- Methodological Answer : Discrepancies often stem from solvation effects or incomplete basis sets in DFT. Calibrate models using implicit/explicit solvent corrections (e.g., COSMO-RS). Validate with X-ray absorption spectroscopy (XAS) to refine oxidation state assignments .

Q. What interdisciplinary approaches enhance understanding of this compound’s biological interactions?

- Methodological Answer : Combine biophysical assays (e.g., surface plasmon resonance for binding kinetics) with molecular docking simulations. Use isotopic labeling (e.g., ¹³C/¹⁵N) in NMR to map protein-ligand interactions. Cross-reference with metabolomics data to identify off-target effects .

Q. Methodological Pitfalls & Solutions

Q. Why do some studies report inconsistent cytotoxicity thresholds for this compound?

- Methodological Answer : Variability arises from cell line specificity (e.g., HepG2 vs. HEK293) and assay interference (quinones often react with MTT reagents). Normalize data to intracellular glutathione levels and use orthogonal assays (e.g., ATP luminescence) .

Q. How should researchers address poor reproducibility in catalytic cycles involving this compound?

- Methodological Answer : Trace oxygen/moisture contamination via gas chromatography. Employ chelating agents to sequester metal impurities. Use stopped-flow techniques to capture short-lived intermediates and identify deactivation pathways .

Q. Ethical & Theoretical Considerations

Q. What ethical frameworks guide this compound research involving animal models?

- Methodological Answer : Adhere to the 3Rs principle (Replacement, Reduction, Refinement). Use computational toxicology (e.g., QSAR models) to prioritize in vivo testing. Document protocols in alignment with ARRIVE guidelines for transparency .

Q. How can a weak theoretical foundation undermine this compound studies?

- Methodological Answer : Without linking to redox or coordination chemistry theories, researchers may misinterpret mechanistic data. Ground hypotheses in Marcus electron-transfer theory or ligand-field theory to contextualize findings .

Q. Data Validation & Reporting

Q. What statistical methods are critical for analyzing this compound’s dose-response curves?

- Methodological Answer : Use nonlinear regression (e.g., Hill equation) with bootstrapping to estimate EC₅₀ confidence intervals. Apply Akaike’s information criterion (AIC) to compare sigmoidal vs. biphasic models .

Q. How can researchers ensure data triangulation in this compound studies?

特性

分子式 |

C54H56N4O6 |

|---|---|

分子量 |

857.0 g/mol |

IUPAC名 |

1,4-bis[(R)-[(2R,4S,5S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]anthracene-9,10-dione |

InChI |

InChI=1S/C54H56N4O6/c1-5-31-29-57-23-19-33(31)25-45(57)53(39-17-21-55-43-13-11-35(61-3)27-41(39)43)63-47-15-16-48(50-49(47)51(59)37-9-7-8-10-38(37)52(50)60)64-54(46-26-34-20-24-58(46)30-32(34)6-2)40-18-22-56-44-14-12-36(62-4)28-42(40)44/h7-18,21-22,27-28,31-34,45-46,53-54H,5-6,19-20,23-26,29-30H2,1-4H3/t31-,32-,33+,34+,45-,46-,53-,54-/m1/s1 |

InChIキー |

ARCFYUDCVYJQRN-KGHNJIHGSA-N |

異性体SMILES |

CC[C@@H]1CN2CC[C@H]1C[C@@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)OC5=C6C(=C(C=C5)O[C@@H]([C@H]7C[C@@H]8CCN7C[C@H]8CC)C9=C1C=C(C=CC1=NC=C9)OC)C(=O)C1=CC=CC=C1C6=O |

正規SMILES |

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=C6C(=C(C=C5)OC(C7CC8CCN7CC8CC)C9=C1C=C(C=CC1=NC=C9)OC)C(=O)C1=CC=CC=C1C6=O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。